molecular formula C15H17BrN2O3 B1627201 Ethyl 4-(3-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 512840-37-8

Ethyl 4-(3-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B1627201
M. Wt: 353.21 g/mol
InChI Key: DZLWTAYNMHEBQY-UHFFFAOYSA-N
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Description

Ethyl 4-(3-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

The synthesis of similar compounds often involves the addition of organometallic reagents to boranes2. However, specific synthesis methods for this compound are not readily available in the literature.



Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography3. However, the specific molecular structure of Ethyl 4-(3-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is not available in the literature.



Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, compounds with similar structures have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials2. However, specific chemical reactions involving this compound are not readily available in the literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular formula, molecular weight, density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume5. However, the specific physical and chemical properties of Ethyl 4-(3-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate are not available in the literature.


Scientific Research Applications

  • Catalytic Protodeboronation of Pinacol Boronic Esters
    • Application Summary : This research involves the catalytic protodeboronation of pinacol boronic esters, which is a formal anti-Markovnikov hydromethylation of alkenes .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The results or outcomes obtained were not detailed in the source .
  • Catalytic Protodeboronation of Pinacol Boronic Esters
    • Application Summary : This research involves the catalytic protodeboronation of pinacol boronic esters, which is a formal anti-Markovnikov hydromethylation of alkenes .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The results or outcomes obtained were not detailed in the source .

Future Directions

The future directions of a compound refer to potential areas of research or application. For instance, borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials2. However, the specific future directions of Ethyl 4-(3-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate are not available in the literature.


properties

IUPAC Name

ethyl 6-(3-bromophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O3/c1-4-21-14(19)12-9(2)18(3)15(20)17-13(12)10-6-5-7-11(16)8-10/h5-8,13H,4H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLWTAYNMHEBQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC(=CC=C2)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587617
Record name Ethyl 4-(3-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS RN

512840-37-8
Record name Ethyl 4-(3-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-(3-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(3-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 3
Ethyl 4-(3-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 4
Ethyl 4-(3-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 5
Ethyl 4-(3-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(3-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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